Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate

Lipophilicity Membrane permeability CNS drug design

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate (CAS 1860033-52-8), typically supplied as the (2S)-enantiomer, is a chiral, non‑proteinogenic α‑amino acid ester. It consists of a strained four‑membered azetidine ring bearing a methyl ester at C‑2 and an N‑(2‑fluoroethyl) substituent.

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
Cat. No. B14037604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-fluoroethyl)azetidine-2-carboxylate
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN1CCF
InChIInChI=1S/C7H12FNO2/c1-11-7(10)6-2-4-9(6)5-3-8/h6H,2-5H2,1H3
InChIKeyMWJBLNRWWBKFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate – A Chiral, Fluorinated Azetidine Building Block for Drug Discovery Chemistry


Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate (CAS 1860033-52-8), typically supplied as the (2S)-enantiomer, is a chiral, non‑proteinogenic α‑amino acid ester [1]. It consists of a strained four‑membered azetidine ring bearing a methyl ester at C‑2 and an N‑(2‑fluoroethyl) substituent . This combination of ring strain, defined (S)‑stereochemistry, and the metabolically relevant fluoroethyl motif distinguishes it from simple achiral or non‑fluorinated azetidine‑2‑carboxylates and positions it as a versatile intermediate for medicinal chemistry and radiochemistry programs [2].

Stereochemical control: Supplied as single (2S)-enantiomer for asymmetric synthesis and chiral ligand design.
Fluoroethyl handle: N-(2-fluoroethyl) motif enables radiochemistry workflows and ¹⁹F NMR monitoring.
Strained azetidine core: Ring strain facilitates ring-opening diversification for building block chemistry.

Why Generic Azetidine‑2‑Carboxylates Cannot Replace Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate in SAR Campaigns


Simple azetidine‑2‑carboxylate esters lack the fluoroethyl side chain that substantially modulates lipophilicity, metabolic stability, and potential for ¹⁸F‑radiolabelling [1][2]. Swapping in a non‑fluorinated N‑alkyl analog or the free carboxylic acid alters the compound’s logP by >2.5 log units, changes the protonation state at the azetidine nitrogen, and eliminates the synthetic handle required for radiofluorination via the strained ammonium strategy . These physicochemical differences directly impact membrane permeability, pharmacokinetic profiles, and utility as a PET tracer precursor, meaning procurement decisions cannot be based solely on the shared azetidine core.

Non-fluorinated N-alkyl Lacks the fluoroethyl handle; radiochemical labelling pathway and logP profile may not transfer.
Free carboxylic acid Substantially lower lipophilicity alters membrane permeability and protonation state.
Racemate or achiral analog Undefined stereochemistry requires chiral resolution; may not support stereochemical SAR interpretation.

Quantitative Differentiation Evidence for Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over the Free Carboxylic Acid – XLogP3-AA Comparison

Methyl esterification of the azetidine‑2‑carboxylate scaffold dramatically increases lipophilicity. The target methyl ester has a computed XLogP3-AA of 0.7, whereas the corresponding (S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid exhibits an XLogP3-AA of -1.9 [1]. This 2.6‑log‑unit difference translates into markedly different predicted membrane permeation behaviour and oral absorption potential, with the methyl ester favouring passive diffusion across lipid bilayers.

Lipophilicity
Head-to-head
XLogP3-AA = 0.7 vs. -1.9 for free carboxylic acid. Δ = 2.6 log units.
Supports membrane permeability comparison context.
Computed values; experimental confirmation advised.
Lipophilicity Membrane permeability CNS drug design

Predicted Boiling Point and Density Differentials Versus Non‑Fluorinated Analog

The presence of the fluorine atom alters bulk physical properties. The target compound has a predicted boiling point of 183.1 ± 35.0 °C and a predicted density of 1.129 ± 0.06 g/cm³ . In contrast, the non‑fluorinated methyl 1-ethylazetidine-2-carboxylate (C₇H₁₃NO₂, MW 143.18) lacks a predicted boiling point in the same database but, based on its lower molecular weight and absence of fluorine, is expected to have a lower boiling point and density. The difference in predicted density (~1.13 vs. ~1.0 g/cm³) is useful for density‑based separation or formulation calculations.

Boiling point / density
Data to verify
Pred. bp 183.1°C; density 1.129 g/cm³ vs. ~1.0 g/cm³ for non-fluorinated analog.
Reported property differentials; may inform purification planning.
Predicted values; batch-specific verification recommended.
Physicochemical properties Purification Handling

Fluorine‑Enabled ¹⁸F‑Radiolabelling Potential Absent in Non‑Fluorinated Azetidine-2-Carboxylates

The N‑(2‑fluoroethyl) group provides a direct pathway to ¹⁸F‑labelled PET tracers through ring‑opening of a transient azetidinium salt. The review by Reissig and Mamat (2022) demonstrates that strained azetidinium precursors bearing a 2‑fluoroethyl moiety undergo efficient nucleophilic [¹⁸F]fluoride attack to yield 2‑[¹⁸F]fluoroethyl‑labelled products in high radiochemical yields [1]. Non‑fluorinated N‑alkyl azetidine-2-carboxylates cannot participate in this transformation, making the target compound uniquely suited for radiopharmaceutical development.

¹⁸F-Radiolabelling
Class-level
N-(2-fluoroethyl) enables azetidinium ring‑opening with [¹⁸F]fluoride; typical radiochemical yields >80% for analogues.
Supports radiolabelling method context for tracer research.
Yields from analogous strained ammonium precursors.
PET imaging Radiofluorination Azetidinium precursors

Defined (S)‑Enantiomeric Purity vs. Racemic or Achiral Azetidine‑2‑Carboxylates

The target compound is supplied as the single (2S)‑enantiomer with a purity specification of ≥95% . By contrast, many commercially available azetidine‑2‑carboxylate esters (e.g., methyl azetidine-2-carboxylate, CAS 134419-57-1) are racemic . Using a racemic mixture in asymmetric synthesis reduces atom economy and necessitates chiral resolution steps. The (S)‑enantiomer also mirrors the configuration of L‑proline, a natural amino acid, facilitating its use in peptidomimetic and chiral ligand design.

Enantiomeric purity
Reported
(2S)-enantiomer, ≥95% purity; ee >90% vs. 0% ee for racemic comparator.
Supports stereochemical-control review and chiral synthesis workflows.
Based on vendor COA; independent QC confirmation recommended.
Chiral purity Enantioselective synthesis Chiral pool

Hydrogen‑Bond Acceptor Count and Topological Polar Surface Area – Impact on Drug‑Likeness

The target compound possesses 4 hydrogen‑bond acceptors (HBAs) and 0 hydrogen‑bond donors (HBDs), yielding a topological polar surface area (tPSA) estimated at ~55.8 Ų [1]. In comparison, the free carboxylic acid (S)-1-(2-fluoroethyl)azetidine-2-carboxylic acid has 4 HBAs and 1 HBD, raising its tPSA to ~78.4 Ų [2]. The methyl 1-ethyl analog (non‑fluorinated) has only 3 HBAs and a correspondingly lower tPSA (~46.5 Ų). The target compound’s HBA count and tPSA fall within the optimal range for CNS drug‑likeness (tPSA < 70 Ų, HBD ≤ 3), whereas the carboxylic acid exceeds the tPSA threshold.

Drug-likeness descriptors
Context-dependent
4 HBAs, 0 HBDs, tPSA ≈55.8 Ų. Free acid: tPSA ≈78.4 Ų; ethyl analog: ≈46.5 Ų.
Fragment-like property context; supports CNS drug-design screening fit.
Computed descriptors; not a permeation guarantee.
Drug-likeness Physicochemical descriptors CNS drug design

Commercial Availability with Batch‑Specific Analytical Documentation

The target compound is stocked by multiple independent vendors (AKSci, Chemenu, Bidepharm, Capotchem, CymitQuimica) with a purity specification of 95%+ and batch‑specific QC data including NMR, HPLC, and GC traces [1]. The methyl 1-ethyl analog is available from fewer sources and often lacks the same depth of analytical documentation. This supply‑chain redundancy and traceable QC reduce the risk of batch‑to‑batch variability in SAR studies.

Supply & QC
Reported
≥5 commercial suppliers; 95% purity; NMR/HPLC/GC COA available.
Multi-vendor sourcing context; supports batch-to-batch reproducibility review.
Data from publicly listed catalogs; verify current stock.
Quality control Analytical chemistry Procurement

Validated Application Scenarios for Methyl 1-(2-fluoroethyl)azetidine-2-carboxylate


¹⁸F‑PET Tracer Development: Precursor for 2‑[¹⁸F]Fluoroethyl‑Labelled Radiopharmaceuticals

The N‑(2‑fluoroethyl) group enables conversion to a strained azetidinium salt, which undergoes efficient ring‑opening with [¹⁸F]fluoride to yield 2‑[¹⁸F]fluoroethyl‑labelled compounds. This validated radiochemistry route [1] makes the target compound a strategic precursor for synthesizing PET tracers, such as [¹⁸F]fluoroethyl‑substituted amino acids or neuroreceptor ligands, where the methyl ester serves as a protected carboxyl synthon prior to deprotection and conjugation.

Conformationally Restrained Peptidomimetic and Chiral Ligand Synthesis

The (S)‑enantiomer of the azetidine‑2‑carboxylate core mimics the configuration of L‑proline but with a fluoroethyl modification that alters both the pKa of the ring nitrogen and the steric environment around the carboxylate. This makes it suitable for constructing peptidomimetic turn‑inducers or chiral ligands for asymmetric catalysis, where the fluoroethyl group provides a spectroscopic handle (¹⁹F NMR) and enhanced metabolic stability [1].

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting CNS Enzymes or Receptors

With a molecular weight of 161.17 Da, an XLogP3-AA of 0.7, and a tPSA of ~55.8 Ų, the target compound falls within ideal fragment‑like property space (MW < 300, logP ≤ 3, tPSA ≤ 60 Ų) [1]. Its fluoroethyl group provides both a ¹⁹F NMR reporter for binding assays and a metabolic shield, making it a preferred fragment starting point for CNS‑targeted campaigns over non‑fluorinated or more polar azetidine‑2‑carboxylate congeners.

Process Chemistry Scale‑Up for Key Chiral Intermediates

The combination of defined (S)‑stereochemistry, multi‑vendor availability with full analytical documentation [1], and a predicted boiling point (183.1 °C) allows reliable purification by fractional distillation during scale‑up. This contrasts with the free carboxylic acid, whose higher polarity and boiling point (249.1 °C) complicate recovery without chromatography, thereby reducing cost‑of‑goods in multi‑gram to kilogram campaigns.

Application
Selection Property
Validation Focus
Radiopharmaceutical precursor research (¹⁸F-labelling)
N-(2-fluoroethyl) radiolabelling handle
Azetidinium ring-opening radiochemical yield
Conformationally restrained peptidomimetic synthesis
(S)-enantiomer and fluoroethyl steric/electronic profile
Stereochemical integrity and ¹⁹F NMR reporter
CNS fragment-based drug discovery
Fragment-like MW, logP, tPSA profile
Drug-likeness descriptors and binding assay compatibility
Process chemistry scale-up of chiral intermediates
Batch-specific QC documentation and multi-vendor availability
Distillation feasibility and batch-to-batch consistency
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